Clindamycin 3-Phosphate

Overview

Description

Clindamycin 3-Phosphate is a derivative of clindamycin and is active against aerobic gram-positive, anaerobic gram-positive, and gram-negative bacteria . It is used to treat bacterial infections and may be given to patients who have had an allergic reaction to penicillin . It is also used to treat acne .

Synthesis Analysis

Clindamycin phosphate is the prodrug of clindamycin with no antimicrobial activity in vitro but can be rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis .Molecular Structure Analysis

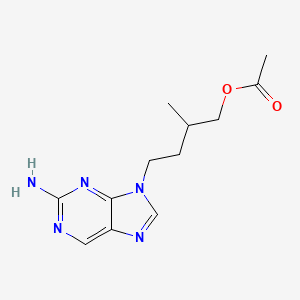

The molecular formula of Clindamycin 3-Phosphate is C18H34ClN2O8PS . It has a molecular weight of 505.0 g/mol . The structure of Clindamycin 3-Phosphate includes a 2D structure and a 3D conformer .Chemical Reactions Analysis

Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the parent drug, clindamycin, by phosphatase ester hydrolysis . This conversion is part of the drug’s chemical reactions.Physical And Chemical Properties Analysis

Clindamycin 3-Phosphate has a molecular weight of 505.0 g/mol, a Hydrogen Bond Donor Count of 5, a Hydrogen Bond Acceptor Count of 10, and a Rotatable Bond Count of 9 . Its Exact Mass and Monoisotopic Mass are both 504.1462019 g/mol . Its Topological Polar Surface Area is 174 Ų .Scientific Research Applications

Dermatological Applications

Clindamycin is a highly effective antibiotic of the lincosamide class. It has been widely used for decades to treat a range of skin and soft tissue infections in dermatology and medicine . It is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce inflammation associated with acne lesion formation .

Treatment of Folliculitis and Rosacea

Certain clinical presentations of folliculitis, rosacea, staphylococcal infections, and hidradenitis suppurativa are also responsive to clindamycin, demonstrating its suitability and versatility as a treatment option .

Anti-inflammatory Properties

Clindamycin has anti-inflammatory properties with a focus on its ability to ameliorate inflammation in acne .

Comparison with Other Antibiotics

A comparison of the dermatologic indications for similarly utilized antibiotics, like the tetracycline class antibiotics, is also presented .

Resistance Trends and Mechanisms

This review addresses both the trends and mechanisms for clindamycin and antibiotic resistance, as well as the current clinical evidence in support of the continued, targeted use of clindamycin in dermatology .

Drug Carrier Applications

Injectable Platelet-Rich Fibrin as a drug carrier increases the antibacterial susceptibility of antibiotic—Clindamycin Phosphate . The use of PRF as a carrier for CLP ensured the structural changes in the CLP toward a more active form of clindamycin .

Antibacterial Activity Enhancement

CLP in combination with PRF showed higher antibacterial activity against S. aureus and S. epidermidis compared to pure CLP solution .

Topical Gel Formulations

A novel stability-indicating RP-HPLC method was developed for the simultaneous estimation of clindamycin phosphate (hydrophilic), adapalene (hydrophobic), phenoxyethanol, and methylparaben in topical gel formulations .

Mechanism of Action

Target of Action

Clindamycin 3-Phosphate primarily targets the 50S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery. The drug’s interaction with this target disrupts protein synthesis, thereby inhibiting bacterial growth .

Mode of Action

Clindamycin 3-Phosphate works by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . The drug’s three-dimensional structure closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle . Acting as a structural analog of these tRNA molecules, Clindamycin 3-Phosphate impairs peptide chain initiation and may stimulate dissociation of peptidyl-tRNA from bacterial ribosomes .

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin 3-Phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, the drug disrupts the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis . This disruption of protein synthesis leads to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of Clindamycin 3-Phosphate’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition results in the disruption of bacterial growth, thereby exerting its antibacterial effects .

Future Directions

Clindamycin 3-Phosphate is commonly used as part of an oral multimodal alternative for prolonged parenteral antibiotic regimens, e.g., to treat bone and joint or prosthesis-related infections . It is also frequently used for (surgical) prophylaxis in the event of beta-lactam allergy . Future research could focus on the potential relevance of the drug’s metabolites and disposition in special populations, as well as drug–drug interactions derived from CYP3A4 inducers and inhibitors .

properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13+,14-,15-,16+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGZEXFHZBYORP-SUXZLHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747362 | |

| Record name | [(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-Chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate | |

CAS RN |

28708-34-1 | |

| Record name | [(2R,3S,4S,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does clindamycin 3-phosphate differ from clindamycin in terms of biological activity?

A1: Research indicates that clindamycin 3-phosphate exhibits significantly lower in vitro activity against clindamycin-sensitive organisms compared to clindamycin itself. [, ] This suggests that the addition of the phosphate group at the 3' position of clindamycin significantly alters its interaction with its bacterial target, likely affecting its ability to inhibit bacterial protein synthesis. Interestingly, treatment of clindamycin 3-phosphate with alkaline phosphatase restores its biological activity, confirming that the phosphate group is key to this change in activity. [, ]

Q2: What makes clindamycin 3-phosphate interesting from a metabolic standpoint?

A2: Clindamycin 3-phosphate is produced by the bacterium Streptomyces coelicolor Müller when exposed to clindamycin. [, ] This biotransformation process involves the phosphorylation of clindamycin, specifically at the 3' hydroxyl group. Researchers have identified that this reaction, carried out by S. coelicolor lysates, requires a ribonucleoside triphosphate and Mg2+ as cofactors. [] This suggests a specific enzymatic pathway is involved in this transformation, highlighting the bacterium's ability to modify and potentially inactivate clindamycin.

Q3: Have there been any studies comparing clindamycin 3-phosphate to other clindamycin phosphate esters?

A3: Yes, studies have compared clindamycin 3-phosphate to clindamycin 2-phosphate, the latter being clinically evaluated as an injectable form of clindamycin. [] In vitro enzymatic studies revealed significant differences in the hydrolysis kinetics between the two esters. Clindamycin 3-phosphate was hydrolyzed at a much slower rate and to a lesser extent than clindamycin 2-phosphate. Furthermore, in vivo studies in rats showed lower blood levels for clindamycin 3-phosphate compared to clindamycin 2-phosphate, potentially linked to the slower hydrolysis rate of the former. [] These findings highlight the impact of phosphate position on the pharmacokinetic properties of clindamycin phosphate esters.

Q4: Can clindamycin 3-phosphate be separated from other related compounds?

A4: Yes, researchers have successfully separated clindamycin 3-phosphate from other closely related compounds, including clindamycin 2-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. This separation was achieved using liquid chromatography on triethylaminoethyl cellulose with UV detection at 254 nm. [] This method allows for the specific quantification of clindamycin 3-phosphate, even though it has a low molar absorptivity at the detection wavelength.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)